molecular formula C12H13F3O2S B14066735 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14066735
M. Wt: 278.29 g/mol
InChI Key: INCBPUZZSXRPRI-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may act on various enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the ethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2S/c1-3-17-10-5-4-9(6-8(2)16)7-11(10)18-12(13,14)15/h4-5,7H,3,6H2,1-2H3

InChI Key

INCBPUZZSXRPRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)C)SC(F)(F)F

Origin of Product

United States

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